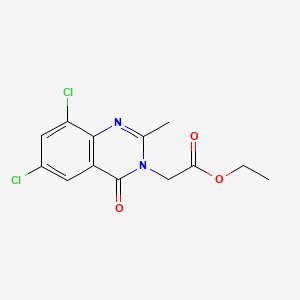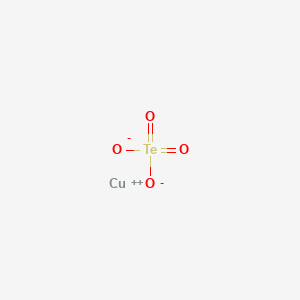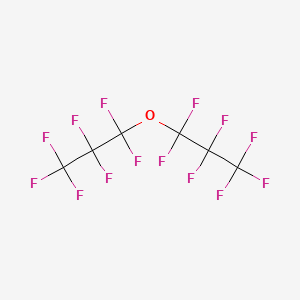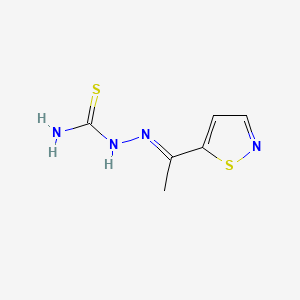
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione is an organic compound with a complex structure that includes two benzyloxy groups and a nitro group attached to a naphthalene-1,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione typically involves multiple steps. One common method starts with the nitration of naphthalene-1,4-dione to introduce the nitro group at the 5-position. This is followed by the protection of the hydroxyl groups with benzyl groups to form the benzyloxy derivatives. The reaction conditions often involve the use of strong acids for nitration and benzyl chloride in the presence of a base for the protection step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the benzyloxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-Bis(benzyloxy)-5-aminonaphthalene-1,4-dione.
Applications De Recherche Scientifique
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy groups can also participate in binding interactions with proteins or nucleic acids, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Bis(benzyloxy)benzoic acid
- 2,3-Bis(benzyloxy)pyridine
- 2,3-Bis(benzyloxy)succinic acid
Uniqueness
2,3-Bis(benzyloxy)-5-nitronaphthalene-1,4-dione is unique due to the presence of both benzyloxy and nitro groups on a naphthalene-1,4-dione core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89226-88-0 |
|---|---|
Formule moléculaire |
C24H17NO6 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
5-nitro-2,3-bis(phenylmethoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C24H17NO6/c26-21-18-12-7-13-19(25(28)29)20(18)22(27)24(31-15-17-10-5-2-6-11-17)23(21)30-14-16-8-3-1-4-9-16/h1-13H,14-15H2 |
Clé InChI |
WYYJLDYEHWOYCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)



![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)

![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)





